6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-(3-Methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Key structural attributes include:
- Position 4: A phenyl substituent, contributing aromatic interactions and lipophilicity.
- Position 6: A 3-methoxypropyl chain, which may enhance solubility via ether oxygen while maintaining moderate hydrophobicity.
Properties
IUPAC Name |
6-(3-methoxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-9-5-8-19-10-12-13(15(19)20)14(18-16(21)17-12)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABIOPGXVFALMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or phenyl substituents using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit enzymes like thymidylate synthase.
Biological Research: It is used in studies related to DNA repair mechanisms and cell cycle regulation.
Pharmaceuticals: The compound is explored for its potential use in drug development, especially as an anticancer agent.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of thymidylate synthase, an enzyme crucial for DNA biosynthesis . By inhibiting this enzyme, the compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound binds to the active site of thymidylate synthase, preventing its normal function .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Note: Exact molecular weight for the target compound is inferred based on structural similarity.
Functional Group Impact
- Hydrophilicity : The 2-hydroxyethyl group in BK51538 likely improves aqueous solubility compared to the target’s 3-methoxypropyl.
- Lipophilicity : Chlorine (BJ13649 ) and methyl groups (BP14274 ) increase logP, favoring membrane permeability.
- Steric Effects : Bulky substituents (e.g., 4-methylbenzyl in BP14274) may hinder binding to flat enzyme active sites.
Availability and Commercial Considerations
- BK51538 : Available in 1–50 mg quantities (purity 90%; 3-week lead time). Pricing ranges from $523 (1 mg) to $1,174 (50 mg).
Biological Activity
The compound 6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in medicinal chemistry.
Synthesis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step processes including cyclization reactions and functional group modifications. The specific synthetic pathway for this compound may involve:
- Formation of the pyrimidine core : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of substituents : The 3-methoxypropyl group and the phenyl ring are introduced through alkylation and arylation reactions.
Anticancer Properties
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
- Case Study : A study on a related pyrrolo[2,3-d]pyrimidine derivative demonstrated potent inhibitory effects on RET kinase activity in non-small cell lung cancer (NSCLC) models. The compound exhibited an IC50 value of approximately 0.076 μM against RET-driven cell lines .
The biological activity of pyrrolo[3,4-d]pyrimidines is often attributed to their ability to interact with specific molecular targets:
- Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in cancer progression. For example, they can disrupt tubulin polymerization leading to cell cycle arrest .
- Cellular Studies : Growth inhibition assays have shown that certain derivatives lead to significant decreases in cell viability in cancer models .
Table of Biological Activity Results
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 6-(3-methoxypropyl)-4-phenyl... | RET Kinase | 0.076 | Inhibition of growth |
| Related Pyrrolo Derivative | Tubulin Polymerization | 0.127 | Induction of apoptosis |
| Other Pyrrolo Compounds | Various Cancer Cell Lines | Varies | Antiproliferative |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step routes, such as cyclization of precursors (e.g., pyrimidine derivatives and substituted aromatic compounds). Key steps include:
- Cyclization : Use barbituric acid derivatives and fluorinated aromatic precursors under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Substituent Introduction : The 3-methoxypropyl group can be introduced via alkylation using 3-methoxypropyl halides in the presence of a base (e.g., K₂CO₃) .
- Yield Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >95% .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., phenyl ring protons at δ 7.2–7.6 ppm, methoxypropyl CH₂ at δ 3.3–3.5 ppm) and carbon backbone .
- X-ray Crystallography : Resolves stereochemistry and confirms fused bicyclic systems (pyrrolo-pyrimidine core) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 0.001 Da) .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) of substituents?
Methodological Answer:
- Substituent Variation : Systematically modify the 3-methoxypropyl or phenyl groups (e.g., replace methoxy with ethoxy, or phenyl with fluorophenyl) via alkylation/arylation reactions .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, PARP) using in vitro assays (IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., ATP-binding pockets in kinases) .
Advanced: What methodologies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations for kinase assays) .
- Data Normalization : Use internal controls (e.g., reference inhibitors like staurosporine for kinase assays) to calibrate activity measurements .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .
Advanced: What in silico strategies predict kinase interactions, and how are these validated?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or MOE to model compound binding to kinase domains (e.g., Src-family kinases). Prioritize derivatives with low binding energies (< -8 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) to assess binding mode retention .
- Experimental Validation : Test top candidates in kinase inhibition assays (e.g., radiometric assays with purified enzymes) and compare with computational predictions .
Basic: What are key considerations for scaling up synthesis while maintaining purity?
Methodological Answer:
- Solvent Selection : Use cost-effective, high-boiling solvents (e.g., toluene for reflux) .
- Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier separation .
- Process Monitoring : Implement inline FTIR or HPLC to track reaction progress and impurity formation .
Advanced: How to analyze the compound’s potential as a PARP inhibitor?
Methodological Answer:
- Enzymatic Assays : Use recombinant PARP-1/2 with NAD⁺ and histone-coated plates. Measure inhibition via luminescence (e.g., ADP-ribose formation) .
- Cellular Assays : Test in BRCA-deficient cell lines (e.g., HeLa) with olaparib as a positive control. Quantify synergy with DNA-damaging agents (e.g., cisplatin) .
- Biophysical Validation : Surface plasmon resonance (SPR) measures direct binding kinetics (KD) to PARP catalytic domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
